![molecular formula C18H23ClN2O2 B2594039 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 340980-96-3](/img/structure/B2594039.png)
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide (CCEO) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCEO belongs to the class of oxamide compounds that are known for their diverse biological activities.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on similar compounds, such as anticonvulsant enaminones, highlights their molecular structure and hydrogen bonding patterns. For instance, studies on the crystal structures of certain anticonvulsant enaminones have revealed that cyclohexene rings adopt sofa conformations, and the dihedral angle between cyclohexene and aromatic rings varies significantly among derivatives. This structural variation affects the hydrogen bonding and overall molecular stability, providing insights into the structural requirements for biological activity (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
The anticonvulsant properties of enaminones, which share structural similarities with N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide, have been extensively studied. These compounds have been evaluated using models like the amygdala kindling and maximal electroshock seizure (MES) tests. Their activity highlights the potential therapeutic applications of related compounds in epilepsy treatment. Notably, modifications to the core structure of these compounds have led to variations in efficacy and toxicity, underscoring the importance of structural analysis in drug development (Scott et al., 1993).
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-8-6-15(7-9-16)11-13-21-18(23)17(22)20-12-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCGOFYATXRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole](/img/structure/B2593956.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)
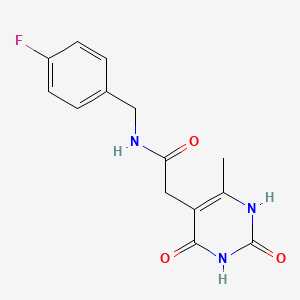
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2593960.png)
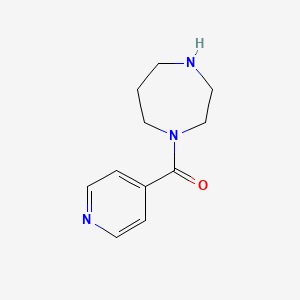

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2593963.png)
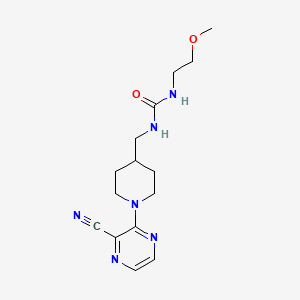
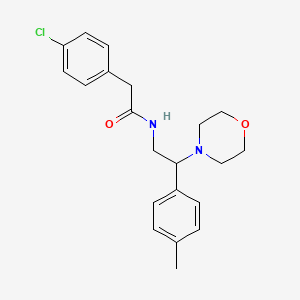
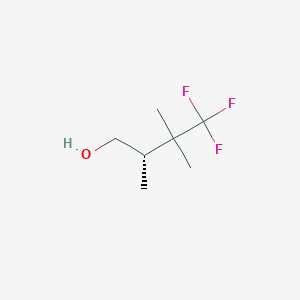
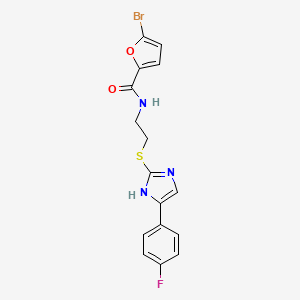
![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)